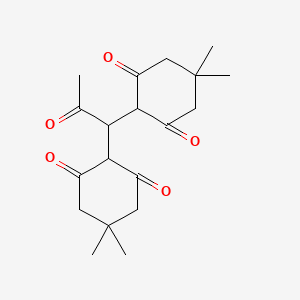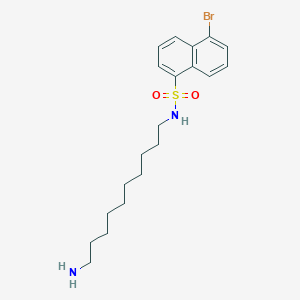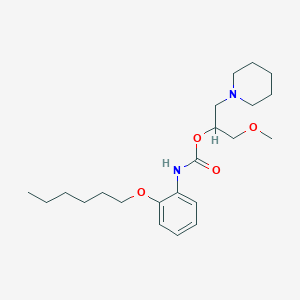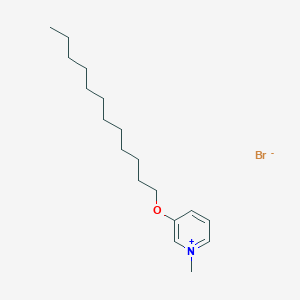![molecular formula C7H13NO3S B14314683 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane CAS No. 111718-91-3](/img/structure/B14314683.png)
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methanesulfonyl)-1-oxa-2-azaspiro[25]octane is a unique chemical compound characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a cyclopropane ring
Méthodes De Préparation
The synthesis of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane typically involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions. For example, a derivative of 1-aminocyclopropane carboxylic acid can be used as an initial raw material. The synthesis process may include steps such as substitution, addition of protective groups, esterification, re-substitution, and deprotection . Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Methanesulfonyl)-1-oxa-2-azaspiro[2.5]octane can be compared with other spirocyclic compounds, such as 4,7-diazaspiro[2.5]octane and its derivatives. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it a valuable tool for chemists, biologists, and industrial researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Propriétés
Numéro CAS |
111718-91-3 |
|---|---|
Formule moléculaire |
C7H13NO3S |
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-methylsulfonyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C7H13NO3S/c1-12(9,10)8-7(11-8)5-3-2-4-6-7/h2-6H2,1H3 |
Clé InChI |
IQRSNUHLWBBRKH-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C2(O1)CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)


![1-([1,1'-Biphenyl]-4-yl)-2-(1,3-dithiolan-2-ylidene)ethan-1-one](/img/structure/B14314654.png)





![2-[(2,7-Dinitro-9H-fluoren-9-ylidene)methyl]furan](/img/structure/B14314697.png)
